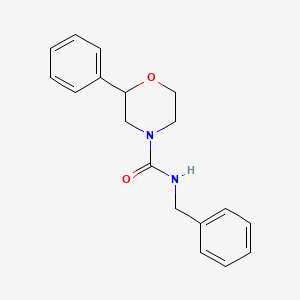![molecular formula C18H19N3O4 B6524593 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide CAS No. 941930-25-2](/img/structure/B6524593.png)
2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide is 341.13755610 g/mol and the complexity rating of the compound is 597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-cyclopentylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Chalcones, such as the compound , belong to the flavonoid family and exhibit diverse pharmacological activities. Notably, they possess anti-cancer properties . Researchers have synthesized this compound through a two-step reaction, involving the formation of N-(4-acetylphenyl)quinoline-3-carboxamide followed by a Claisen–Schmidt reaction with piperonal. The resulting structure has been characterized using FTIR, HRMS, and NMR techniques.
Antiparasitic Potential
Given the need for novel antiparasitic drugs, this compound’s design and synthesis are promising. Leveraging abundant and easily available natural products, researchers have explored its potential as an antiparasitic agent .
Mitochondrial Dependency in Tumor Cells
Compound 6, derived from this chalcone, has been investigated for its activity against glucose-starved tumors. Tumor cells appear to rely on mitochondria under glucose deprivation, making this compound a candidate for antitumor therapy .
Heterocyclic Fusion for Bioactivity
Combining quinoline derivatives (known for their diverse biological activities) with chalcones provides structural diversity. The fusion of these chemical nuclei may yield compounds with unique bioactivity profiles, warranting further exploration .
HDAC Inhibition
An intermediary compound related to our target has been used for constructing trithiocarbonates as HDAC inhibitors .
Synthesis and Characterization
The synthetic route involves a cascade reaction of quinoline-3-carboxylic acid with thionyl chloride, followed by the addition of 4-aminoacetophenone. The Claisen–Schmidt reaction with piperonal completes the synthesis .
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various targets, such as glycogen synthase kinase-3 beta
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways, such as those involved in cell cycle regulation
Result of Action
Compounds with similar structures have been found to have various effects, such as inducing cell cycle arrest and apoptosis
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-17(19-13-3-1-2-4-13)10-21-18(23)8-6-14(20-21)12-5-7-15-16(9-12)25-11-24-15/h5-9,13H,1-4,10-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIPJVFUDPGIOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-cyclopentylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-[(2-benzoyl-4-chlorophenyl)carbamoyl]benzoate](/img/structure/B6524510.png)
![N-[(2-chlorophenyl)methyl]-4-[(2-{[(2,4-dimethylphenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B6524524.png)
![2-[(pyridin-3-yl)formamido]ethyl 3,4,5-trimethoxybenzoate hydrochloride](/img/structure/B6524527.png)
![2-(2,6-dimethylmorpholine-4-carbonyl)-4,6-dimethylthieno[2,3-b]pyridin-3-amine](/img/structure/B6524545.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide](/img/structure/B6524549.png)
![2-{methyl[4-(4-methylphenyl)quinazolin-2-yl]amino}ethan-1-ol](/img/structure/B6524558.png)
![2-methyl-2-[(6-methyl-4-phenylquinazolin-2-yl)amino]propan-1-ol](/img/structure/B6524560.png)
![2-[methyl(6-methyl-4-phenylquinazolin-2-yl)amino]ethan-1-ol](/img/structure/B6524565.png)
![1-{6-chloro-2-[(2-hydroxyethyl)(methyl)amino]-4-phenylquinolin-3-yl}ethan-1-one](/img/structure/B6524566.png)
![1-[3-(4-methylphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6524573.png)


![3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]aniline](/img/structure/B6524598.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6524608.png)